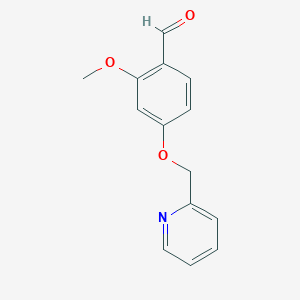

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Description

BenchChem offers high-quality 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14-8-13(6-5-11(14)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBZSLAQDWDRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS 1151539-21-7)

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 1151539-21-7) is a highly specialized, privileged scaffold utilized in the synthesis of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its applications in drug development. The protocols provided herein are designed as self-validating systems to ensure maximum reproducibility and yield for drug development professionals.

Physicochemical Profiling & Structural Significance

The molecular architecture of this compound features three critical pharmacophoric elements:

-

The Aldehyde Handle: A highly reactive electrophilic center primed for reductive aminations or Knoevenagel condensations.

-

The Ortho-Methoxy Group: Provides steric locking, which can restrict the rotational degrees of freedom of downstream derivatives, often enhancing binding affinity to target protein pockets (e.g., kinase hinge regions).

-

The Pyridin-2-ylmethoxy Moiety: Acts as a potent hydrogen bond acceptor and potential metal-chelating group, significantly modulating the lipophilicity and aqueous solubility of the final active pharmaceutical ingredient (API).

Quantitative Identification Data

To ensure analytical precision, the following table summarizes the core identifiers and specifications sourced from commercial and analytical standards and [1, 2].

| Property | Value |

| Chemical Name | 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde |

| CAS Number | 1151539-21-7 |

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| Canonical SMILES | COC1=CC(OCC2=CC=CC=N2)=CC=C1C=O |

| Commercial Purity | >97% (HPLC) |

| Hazard Codes | H302, H315, H319, H335 (Irritant) [3] |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde relies on a highly optimized Williamson ether synthesis. The protocol below is engineered to explain the causality behind each reagent choice, transforming a standard procedure into a self-validating chemical system.

Step-by-Step Experimental Workflow

Step 1: Phenoxide Generation

-

Action: Dissolve 4-hydroxy-2-methoxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0.2 M concentration. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Causality: The electron-withdrawing nature of the para-aldehyde group lowers the phenolic pKa to ~7.5. K₂CO₃ is perfectly calibrated to quantitatively deprotonate the phenol without triggering unwanted base-catalyzed side reactions (such as the Cannizzaro reaction or aldol condensations) that stronger bases like NaOH would induce. DMF, a polar aprotic solvent, optimally solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

Step 2: Finkelstein Catalysis & Alkylation

-

Action: Add a catalytic amount of potassium iodide (KI, 0.1 eq). Stir for 15 minutes, then add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise. Heat the mixture to 75–80 °C for 5 hours.

-

Causality: Chloride is a mediocre leaving group for an Sₙ2 reaction. The addition of KI initiates a Finkelstein reaction, converting the alkyl chloride into 2-(iodomethyl)pyridine in situ. Iodide is both a superior nucleophile and an excellent leaving group, dramatically lowering the activation energy barrier of the subsequent Sₙ2 attack by the phenoxide.

Step 3: Self-Validation & Workup

-

Action: Monitor the reaction via TLC (Hexane:EtOAc 3:1) and LC-MS.

-

Validation Checkpoint: The system validates its own completion when the highly polar, strongly UV-active phenolic precursor spot completely disappears, replaced by a less polar product spot with an exact mass of[M+H]⁺ m/z 244.1.

-

Isolation: Quench with ice-cold water to precipitate the product or extract with EtOAc. Wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Mechanistic Visualization

Figure 1: Finkelstein-catalyzed SN2 mechanism for ether formation.

Applications in Medicinal Chemistry

The true value of CAS 1151539-21-7 lies in its versatility as an intermediate for advanced active pharmaceutical ingredients (APIs) [4].

-

Kinase Inhibitor Development: The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., thiazolidinediones or oxindoles) in the presence of piperidine and ethanol. This yields rigid benzylidene derivatives that frequently act as ATP-competitive kinase inhibitors. Similar thiazolidinedione derivatives have been extensively patented for metabolic and cardiovascular diseases [5].

-

Amine Therapeutics: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) and primary/secondary amines yields highly functionalized benzylamines, a motif common in GPCR antagonists and monoamine transporter modulators.

Figure 2: Synthetic workflow and downstream medicinal applications of CAS 1151539-21-7.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required. The following parameters serve as the standard acceptance criteria for batch release [4].

| Analytical Technique | Key Parameters & Observations | Validation Purpose |

| ¹H NMR (400 MHz, CDCl₃) | CHO (~10.3 ppm, s), Pyridine (8.6, 7.7 ppm, m), OCH₂ (~5.2 ppm, s), OCH₃ (~3.9 ppm, s) | Confirms structural integrity and functional group connectivity. |

| LC-MS (ESI+) | [M+H]⁺ m/z 244.1 | Verifies exact molecular mass and absence of over-alkylation. |

| HPLC (C18 Column) | UV detection at 254 nm; single sharp peak | Quantifies purity (>97%) and detects unreacted precursors. |

References

-

Synsmart. "2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7)". Synsmart Custom Synthesis. Available at:[Link]

- Google Patents. "Thiazolidinedione derivative and use thereof (US8637558B2)". United States Patent and Trademark Office.

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream drug discovery campaigns. 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 1151539-21-7) is a highly versatile intermediate utilized extensively in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for targeted cancer therapeutics[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and field-proven experimental protocols. By understanding the causality behind its handling requirements and reaction behaviors, researchers can integrate this building block into self-validating synthetic workflows with maximum yield and reproducibility.

Physicochemical Properties & Structural Causality

The physical and chemical parameters of a building block govern its stability and reactivity. Below is a consolidated profile of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde based on authoritative chemical supplier data[2][3][4].

| Property | Value |

| Chemical Name | 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde |

| CAS Number | 1151539-21-7 |

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| Physical Form | Solid |

| Standard Purity | ≥98% |

| Storage Conditions | 2-8 °C, under inert nitrogen atmosphere |

| GHS Hazard Codes | H302, H315, H319, H335 |

Causality in Handling and Storage

The requirement to store this solid at 2-8 °C under a nitrogen atmosphere [3] is not arbitrary; it is a direct consequence of its chemical structure. Aldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, slowly converting into their corresponding carboxylic acids. Furthermore, the electron-donating methoxy group at the 2-position increases the electron density of the aromatic ring, which can subtly influence the oxidation kinetics. The presence of the pyridine nitrogen also introduces a potential coordination site for trace transition metals, which can catalyze undesired oxidative degradation.

Structural Reactivity Logic

The utility of this molecule in drug development stems from its trifunctional nature. Each functional group serves a distinct mechanistic purpose in both synthesis and pharmacology.

-

The Aldehyde Moiety: Acts as a prime electrophilic center. It allows for rapid structural diversification via reductive aminations, Wittig reactions, or Knoevenagel condensations.

-

The Pyridine Ring: A classic hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently interacts with the hinge region of the ATP-binding pocket[1].

-

The Methoxy Group: Provides steric hindrance and electron donation, modulating the electrophilicity of the aldehyde and influencing the conformational geometry of the final drug molecule.

Structural Reactivity Logic of CAS 1151539-21-7.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) and a quality control checkpoint to prevent the propagation of errors.

Protocol 1: Material Validation & Auto-Oxidation Assessment

Before deploying this building block in complex multi-step synthesis, its integrity must be verified.

-

Step 1: Visual & Environmental Check. Ensure the container was sealed under nitrogen[3]. The solid should appear uniform.

-

Step 2: NMR/HPLC Profiling. Dissolve a 5 mg sample in CDCl3.

-

Self-Validation Checkpoint: Analyze the 1 H-NMR spectrum. The aldehyde proton should appear as a sharp singlet around δ 10.3 - 10.5 ppm. If a broad peak appears near δ 12.0 ppm (indicating carboxylic acid), the batch has undergone auto-oxidation and must be purified via flash chromatography (Hexanes/Ethyl Acetate) prior to use.

Protocol 2: Self-Validating Reductive Amination

Reductive amination is the most common workflow for attaching this building block to a target scaffold.

-

Step 1: Imine Formation. Combine 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous Dichloroethane (DCE). Add catalytic Acetic Acid (0.1 eq).

-

Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

-

-

Step 2: In-Process Validation. Stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: Take a 10 μ L aliquot, quench in methanol, and run LC-MS. Proceed to Step 3 only when the aldehyde mass is depleted and the imine intermediate mass is confirmed (>95% conversion).

-

-

Step 3: Selective Reduction. Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Causality: STAB is deliberately chosen over Sodium Borohydride (NaBH 4 ). STAB is a milder reducing agent that selectively reduces the protonated imine without prematurely reducing any unreacted starting aldehyde into an undesired alcohol byproduct. This selectivity ensures high atom economy.

-

-

Step 4: Quench and Workup. Quench the reaction with saturated aqueous NaHCO 3 . Extract with Dichloromethane (DCM), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Step 5: Final Validation. Purify via reverse-phase HPLC and confirm the final secondary amine product via High-Resolution Mass Spectrometry (HRMS).

Self-Validating Reductive Amination Workflow.

References

-

MySkinRecipes. "2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde - Applications in Kinase Inhibitors". MySkinRecipes. Available at: [Link]

-

Synsmart. "Custom Synthesis: 2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7)". Synsmart. Available at: [Link]

Sources

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS No: 1151539-21-7).[1][2][3] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a self-validating, multi-technique workflow grounded in first principles of analytical chemistry. We will detail the synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is explained, demonstrating how the integration of orthogonal datasets leads to an unambiguous structural confirmation, a critical step for any chemical intermediate intended for pharmaceutical development or advanced material synthesis.[4][5]

The Strategic Imperative: A Multi-Technique Approach

Our strategy involves a logical progression:

-

Determine the Molecular Formula: Using high-resolution mass spectrometry to ascertain the exact mass and, consequently, the elemental composition.

-

Identify Functional Groups: Employing infrared spectroscopy to confirm the presence of key carbonyl, ether, and aromatic moieties.

-

Elucidate the Connectivity: Leveraging a suite of 1D and 2D NMR experiments to map the precise arrangement of atoms and connect the distinct structural fragments.

The following diagram illustrates this strategic workflow.

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Mass & Purity

Before delving into complex structural details, it is imperative to establish the molecular formula and ensure the sample's purity. Impurities can introduce extraneous signals in spectroscopic analyses, leading to significant misinterpretation.[4][10]

High-Resolution Mass Spectrometry (HRMS)

The first step is to determine the molecular weight and elemental composition. Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used.

-

Expected Molecular Ion (M⁺•): For the target molecule, C₁₄H₁₃NO₃, the expected monoisotopic mass is 243.0895 g/mol . HRMS should confirm this value to within a few parts per million (ppm), which validates the elemental formula.

-

Key Fragmentation Patterns: The fragmentation pattern provides a preliminary structural fingerprint.[11][12] For this molecule, key fragmentations would include:

-

Loss of the Pyridinylmethyl Radical: A significant fragmentation pathway involves the cleavage of the benzylic ether bond, leading to the loss of a ·CH₂-C₅H₄N fragment and the formation of a cation at m/z 151, corresponding to [C₈H₇O₂]⁺.

-

Tropylium Ion Formation: The pyridinylmethyl fragment itself can be observed as a cation at m/z 92, a common fragment for benzyl-type structures.[12][13]

-

Loss of Aldehyde Group: Cleavage of the formyl group (·CHO) or hydrogen radical (·H) from the molecular ion can result in peaks at M-29 and M-1, respectively.[13]

-

Purity Assessment

Purity is not an afterthought; it is a prerequisite for accurate analysis.[5] High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is the gold standard for assessing the purity of non-volatile organic compounds.[14][15]

Table 1: Foundational Analysis Parameters

| Analysis Type | Technique | Expected Result | Purpose |

|---|---|---|---|

| Purity Analysis | HPLC-UV | >98% single peak | Ensures sample integrity for spectroscopic analysis.[16] |

| Molecular Formula | HRMS (ESI-TOF) | m/z = 243.0895 ± 5 ppm | Confirms elemental composition (C₁₄H₁₃NO₃). |

Functional Group Identification: FTIR Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[17][18] The spectrum serves as a molecular fingerprint and can quickly confirm if the primary structural motifs are present.

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3050-3000 | C-H Stretch | Aromatic Rings | Confirms the presence of the benzene and pyridine rings. |

| ~2950-2850 | C-H Stretch | Methoxy (-OCH₃) | Indicates the methoxy substituent. |

| ~2820 & ~2720 | C-H Stretch (Doublet) | Aldehyde (-CHO) | A highly diagnostic pair of peaks for the aldehyde C-H bond (Fermi resonance).[19][20] |

| ~1690-1705 | C=O Stretch | Aromatic Aldehyde | Strong absorption confirming the conjugated carbonyl group. Conjugation lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[19] |

| ~1600, ~1500 | C=C Stretch | Aromatic Rings | Characteristic absorptions for the aromatic framework. |

| ~1250 & ~1050 | C-O-C Stretch | Aryl-Alkyl Ether | Strong bands indicating the asymmetric and symmetric stretches of the ether linkages.[17] |

| ~850-800 | C-H Bend | 1,2,4-Trisubstituted Benzene | Out-of-plane bending pattern helps confirm the substitution on the benzaldehyde ring. |

The presence of the strong carbonyl peak around 1700 cm⁻¹ and the unique aldehyde C-H doublet around 2720/2820 cm⁻¹ provides unequivocal evidence for the aromatic aldehyde functionality.

Unraveling Connectivity: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules.[6][21] A full suite of 1D and 2D experiments is required to unambiguously assign the structure.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting/multiplicity), and their relative numbers (integration).

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.3 | Singlet (s) | 1H | Aldehyde-H | Highly deshielded proton due to the electronegative oxygen and magnetic anisotropy of the C=O bond. |

| ~8.6 | Doublet (d) | 1H | Pyridine-H6' | Ortho to the nitrogen atom, making it the most deshielded pyridine proton. |

| ~7.8 | Triplet of Doublets (td) | 1H | Pyridine-H4' | Coupled to H3' and H5'. |

| ~7.5 | Doublet (d) | 1H | Pyridine-H3' | Coupled to H4'. |

| ~7.4 | Doublet (d) | 1H | Benzaldehyde-H6 | Ortho to the aldehyde group. |

| ~7.3 | Singlet (s) | 1H | Benzaldehyde-H3 | Adjacent to two oxygen-bearing carbons, minimal coupling. |

| ~7.2 | Triplet (t) | 1H | Pyridine-H5' | Coupled to H4' and H6'. |

| ~6.8 | Doublet (d) | 1H | Benzaldehyde-H5 | Ortho to the ether linkage. |

| ~5.2 | Singlet (s) | 2H | Methylene (-OCH₂-) | Protons of the benzylic ether bridge. |

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) | Protons of the methoxy group. |

¹³C NMR & DEPT: Carbon Skeleton Analysis

The ¹³C NMR spectrum shows the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary (Cq) carbons.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~191.0 | CH | Aldehyde (C=O) |

| ~165.0 | Cq | Benzaldehyde-C4 |

| ~160.0 | Cq | Benzaldehyde-C2 |

| ~157.0 | Cq | Pyridine-C2' |

| ~149.0 | CH | Pyridine-C6' |

| ~137.0 | CH | Pyridine-C4' |

| ~129.0 | CH | Benzaldehyde-C6 |

| ~124.0 | Cq | Benzaldehyde-C1 |

| ~123.0 | CH | Pyridine-C5' |

| ~121.0 | CH | Pyridine-C3' |

| ~115.0 | CH | Benzaldehyde-C5 |

| ~100.0 | CH | Benzaldehyde-C3 |

| ~70.0 | CH₂ | Methylene (-OCH₂-) |

| ~56.0 | CH₃ | Methoxy (-OCH₃) |

2D NMR: Unambiguous Confirmation

While 1D NMR provides a strong hypothesis, 2D NMR is essential for irrefutable proof of connectivity.[22]

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[23] It will show correlations between adjacent protons on the benzaldehyde ring (H5-H6) and within the pyridine ring (H3'-H4'-H5'-H6'), confirming the isolated spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to.[24][25] For example, it will show a correlation cross-peak between the proton signal at ~3.9 ppm and the carbon signal at ~56.0 ppm, definitively assigning them as the methoxy group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments across multiple bonds (typically 2-3 bonds).[23][24] It provides the long-range H-C correlations that piece the entire puzzle together.

Key expected HMBC correlations that confirm the overall structure are:

-

Methoxy to Ring: The methoxy protons (~3.9 ppm) will show a correlation to the benzaldehyde carbon C2 (~160.0 ppm).

-

Methylene Bridge to Rings: The methylene protons (~5.2 ppm) will show correlations to the benzaldehyde carbon C4 (~165.0 ppm) and to the pyridine carbon C2' (~157.0 ppm). This is the critical link proving the pyridin-2-ylmethoxy group is attached at the C4 position.

-

Aldehyde to Ring: The aldehyde proton (~10.3 ppm) will show correlations to the benzaldehyde carbons C1 (~124.0 ppm) and C2 (~160.0 ppm).

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data quality.

Sample Preparation for NMR Spectroscopy

-

Purity Check: Ensure the compound purity is ≥98% as determined by HPLC.[16]

-

Solvent Selection: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃), that fully dissolves the sample.

-

Concentration: Dissolve 10-20 mg of the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[26]

NMR Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

-

2D Spectra: Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC experiments. Ensure sufficient scans for adequate signal-to-noise, particularly for the less sensitive HMBC experiment.

MS and FTIR Analysis

-

Mass Spectrometry: For HRMS, prepare a dilute solution (e.g., 1 mg/mL in methanol or acetonitrile) and analyze via ESI coupled to a Time-of-Flight (TOF) mass analyzer.

-

FTIR Spectroscopy: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat analysis. Acquire the spectrum over a range of 4000-400 cm⁻¹.

Conclusion

The structural elucidation of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is a clear example of the necessity of a modern, multi-technique analytical approach. By systematically integrating data from Mass Spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments, we construct a self-validating dossier of evidence. The molecular formula from MS is complemented by the functional group identification from FTIR. Finally, the precise atomic connectivity is unambiguously established by the long-range correlations observed in the HMBC spectrum, which serves as the ultimate arbiter of the proposed structure. This rigorous, evidence-based workflow ensures the highest level of scientific integrity and is indispensable for the characterization of critical chemical intermediates in research and development.

References

- Vertex AI Search. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Fiveable. (2025, August 15). Structure Elucidation Definition - Organic Chemistry II....

- University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Vertex AI Search. (n.d.). Structure Elucidation - Online Organic Chemistry Tutor.

- PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Benzyloxy-Substituted Phenylbenzaldehydes: A Technical Guide.

- Arborpharmchem. (2024, June 18). API Intermediates Production Purity | Arborpharmchem.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service.

- Vertex AI Search. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.

- EPFL. (n.d.). 2D NMR.

- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

- Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ResearchGate. (n.d.). The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds.

- Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).

- Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.

- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

- YouTube. (2024, February 16). PART 19: AROMATIC ETHER MASS SPECTRA INTERPRETATION.

- Synsmart. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7).

- Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds.

- Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- Vertex AI Search. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- ChemicalBook. (2025, July 16). 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7.

- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance.

- Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I.

- Thermo Fisher Scientific. (n.d.). Introduction to Gas Phase FTIR Spectroscopy.

- Fluorochem. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.

- Benchchem. (n.d.). An In-depth Technical Guide on the 13C NMR Spectral Data of 4-(pyridin-2-yl)benzaldehyde.

- ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR spectrum.

- NMR Wiki Q&A Forum. (2013, June 13). 2-Methoxybenzaldehyde.

Sources

- 1. synsmart.in [synsmart.in]

- 2. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. fiveable.me [fiveable.me]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 10. biotech-spain.com [biotech-spain.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. whitman.edu [whitman.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 15. pathogenia.com [pathogenia.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. azooptics.com [azooptics.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. youtube.com [youtube.com]

- 21. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 22. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. epfl.ch [epfl.ch]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. This document details the molecule's physicochemical properties, provides a robust and detailed protocol for its synthesis via the Williamson ether synthesis, and explores its potential applications in the generation of compound libraries for drug discovery.

Core Molecular Attributes

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is a substituted aromatic aldehyde featuring a pyridine ring linked through a methylene ether bridge. This unique combination of a reactive aldehyde, a methoxy electron-donating group, and a nitrogen-containing heterocycle makes it a valuable scaffold for creating complex molecular architectures.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| CAS Number | 1151539-21-7 | [1][4][5] |

| IUPAC Name | 2-methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | [5] |

| Appearance | White Powder / Solid | [2] |

| Purity | Typically ≥97% | [4] |

| Canonical SMILES | COC1=CC(OCC2=CC=CC=N2)=CC=C1C=O | [3][4][5] |

Synthesis and Mechanism: The Williamson Ether Synthesis Approach

The most logical and widely applicable method for constructing the ether linkage in 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis.[6][7] This classic Sₙ2 reaction provides a reliable pathway by coupling a phenoxide with an alkyl halide.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule breaks the key ether bond (C-O), identifying the two primary precursors: 2-Hydroxy-4-methoxybenzaldehyde and a 2-(halomethyl)pyridine , such as 2-(chloromethyl)pyridine. This approach is strategically sound because it utilizes a primary alkyl halide, which is ideal for the Sₙ2 mechanism and minimizes the potential for competing E2 elimination reactions.[7][8]

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde. Each step includes justifications grounded in established chemical principles.

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

-

Column chromatography setup (Silica gel)

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq).

-

Add anhydrous DMF (approx. 10-15 mL per gram of starting phenol).

-

Add anhydrous potassium carbonate (2.0-2.5 eq).

-

Rationale: DMF is an excellent polar aprotic solvent that enhances the rate of Sₙ2 reactions.[11] Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide in situ. An excess ensures complete deprotonation.

-

-

Nucleophile Formation:

-

Stir the mixture vigorously at room temperature for 20-30 minutes. The formation of the potassium phenoxide may be observed.

-

-

Electrophile Addition:

-

Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the stirring suspension.

-

Rationale: A slight excess of the alkyl halide ensures the complete consumption of the more valuable phenoxide precursor. The hydrochloride salt is often more stable and is used with a sufficient amount of base to neutralize the HCl and free the reactive alkyl chloride.

-

-

Reaction Progression:

-

Heat the reaction mixture to 60-80°C and stir for 6-12 hours.

-

Monitor the reaction's progress using TLC (e.g., with a 7:3 Hexane:EtOAc mobile phase). The disappearance of the starting phenol and the appearance of a new, less polar spot indicates product formation.

-

Rationale: Heating increases the reaction rate. TLC is a crucial self-validation step to confirm reaction completion and ensure the process is not terminated prematurely or run unnecessarily long, which could lead to side reactions.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of cold deionized water (approx. 10x the volume of DMF).

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).

-

Rationale: This aqueous work-up removes the DMF solvent and inorganic salts (KCl, excess K₂CO₃). The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde as a solid.

-

Caption: Experimental workflow for the synthesis of the target molecule.

Spectroscopic and Analytical Profile

Structural confirmation of the synthesized product is critical. The following table outlines the expected spectroscopic data based on the molecule's structure.

| Technique | Data Type | Expected Values / Observations |

| ¹H NMR | Chemical Shift (δ, ppm) | ~10.3 (s, 1H, -CHO), ~8.6 (d, 1H, Py-H), ~7.8-7.2 (m, 4H, Ar-H), ~7.0-6.8 (m, 2H, Ar-H), ~5.2 (s, 2H, -O-CH₂-Py), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~190 (C=O), ~165, ~160, ~150, ~140, ~125-110 (Aromatic C), ~70 (-O-CH₂-), ~56 (-OCH₃) |

| FT-IR | Wavenumber (cm⁻¹) | ~2850, 2750 (Aldehyde C-H), ~1680 (Aldehyde C=O stretch), ~1600, 1580 (Aromatic C=C), ~1250, 1030 (Ether C-O stretch) |

| Mass Spec | m/z | [M+H]⁺ = 244.09 |

Note: NMR values are predictions and may vary based on solvent and instrument.

Applications in Drug Discovery and Development

As a functionalized building block, 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is a prime candidate for use in creating diverse libraries of novel small molecules for high-throughput screening.

Role in Multi-Component Reactions (MCRs)

The aldehyde functional group is a key component in numerous MCRs, which are highly efficient reactions that combine three or more reactants in a single step to generate complex products. Analogous benzaldehyde derivatives have been successfully employed in powerful MCRs, suggesting a direct application for this molecule.[12]

-

Ugi and Passerini Reactions: These reactions utilize an aldehyde, an isocyanide, and other components to rapidly generate peptide-like scaffolds or α-acyloxy amides, which are prevalent in medicinal chemistry.

-

Betti Reaction: A three-component reaction between an aldehyde, an amine, and a phenol to create Betti bases, which have demonstrated a wide range of pharmacological activities.[12]

The use of this specific aldehyde introduces a unique pyridinylmethoxy-phenyl scaffold that can modulate the physicochemical and pharmacokinetic properties (e.g., solubility, metabolic stability, target engagement) of the resulting MCR products.

Caption: Use of the title compound in a Multi-Component Reaction.

Rationale for Derivatization

The synthesis of derivatives from core scaffolds is a cornerstone of modern drug discovery. Studies on related molecules, such as 2-Hydroxy-4-methoxybenzaldehyde, have shown that simple structural modifications, like the formation of a benzyl ether, can significantly enhance biological activity.[13] This principle provides a strong rationale for using 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde to explore new chemical space and identify novel bioactive compounds.

References

-

Williamson Ether Synthesis. Cambridge University Press. [Link]

-

2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7) - Synsmart. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde. [Link]

-

Williamson Ether Synthesis - Chemistry Steps. [Link]

-

2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde - BuyChemJapan. [Link]

-

The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

-

2-Hydroxy-4-methoxybenzaldehyde - Wikipedia. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies - SciSpace. [Link]

-

Benzaldehyde, 2-hydroxy-4-methoxy- - the NIST WebBook. [Link]

-

2-Hydroxy-4-methoxybenzaldehyde - NMPPDB. [Link]

Sources

- 1. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7 [chemicalbook.com]

- 2. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | HANGZHOU LINGRUI CHEMICAL CO.,LTD | BuyChemJapan [buychemjapan.com]

- 3. escazuvillage.com [escazuvillage.com]

- 4. synsmart.in [synsmart.in]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

A Comprehensive Technical Guide on the Nomenclature, Synthesis, and Application of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are essential for developing targeted therapeutics. 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 1151539-21-7) is a privileged chemical intermediate widely utilized in the synthesis of advanced pharmaceutical agents[1]. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, details a field-proven synthetic protocol, and explores its critical role as a pharmacophoric precursor in the development of multi-targeted kinase inhibitors (e.g., FLT3, CDK2, and EGFR)[2][3].

Chemical Nomenclature & Structural Deconstruction

The IUPAC name 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde provides a precise topological map of the molecule. Deconstructing the nomenclature reveals the following structural hierarchy:

-

Parent Scaffold (Benzaldehyde): The core is a benzene ring substituted with a formyl group (–CHO). According to IUPAC priority rules, the aldehyde dictates the root name and designates the attached carbon as position C1.

-

Substituent 1 (2-Methoxy): A methoxy group (–OCH₃) is positioned at C2, adjacent to the formyl group. This electron-donating group enriches the electron density of the aromatic ring and provides a steric boundary.

-

Substituent 2 (4-(Pyridin-2-ylmethoxy)): Positioned at C4, this complex ether linkage consists of a methylene bridge (–CH₂–) connecting an oxygen atom to the C2 position of a pyridine ring. This specific moiety is highly valued in medicinal chemistry for its hydrogen-bond accepting capabilities.

Quantitative Physicochemical Data

Summarized below are the core physicochemical properties essential for analytical validation and pharmacokinetic modeling[1].

| Property | Value |

| IUPAC Name | 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde |

| CAS Registry Number | 1151539-21-7 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Canonical SMILES | COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=O |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 4 |

Synthetic Methodology: The Williamson Ether Protocol

The most robust method for synthesizing this compound is via a catalyzed Williamson ether synthesis. The protocol below is designed as a self-validating system, ensuring high yield and purity.

Experimental Protocol

Reagents: 4-Hydroxy-2-methoxybenzaldehyde (1.0 eq), 2-(Chloromethyl)pyridine hydrochloride (1.1 eq), Potassium carbonate (K₂CO₃, 3.0 eq), Potassium iodide (KI, 0.1 eq), anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Workflow:

-

Deprotonation: Suspend 4-hydroxy-2-methoxybenzaldehyde and K₂CO₃ in anhydrous DMF at room temperature. Stir for 30 minutes to ensure complete formation of the phenoxide anion.

-

Catalyst Activation: Add KI (0.1 eq) to the mixture.

-

Electrophile Addition: Slowly add 2-(chloromethyl)pyridine hydrochloride to the reaction mixture.

-

Thermal Alkylation: Elevate the temperature to 80 °C and stir for 4–6 hours under an inert nitrogen atmosphere.

-

Aqueous Workup: Cool the mixture to room temperature, quench with ice water, and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Causality & Logical Design

-

Base Selection (K₂CO₃ vs. NaH): While Sodium Hydride (NaH) is a stronger base, K₂CO₃ is deliberately chosen. It is sufficiently basic to deprotonate the phenol but mild enough to prevent unwanted side reactions (such as Cannizzaro-type disproportionation) at the unprotected aldehyde group.

-

Catalytic KI (Finkelstein Reaction): The addition of KI is a critical mechanistic choice. It facilitates an in situ Finkelstein reaction, converting the alkyl chloride into an alkyl iodide. Iodide is a superior leaving group, significantly lowering the activation energy of the subsequent Sₙ2 substitution.

-

Self-Validating QC System: The reaction's success must be validated iteratively. TLC monitoring (Hexane/EtOAc 3:1) will show the disappearance of the highly polar phenol spot. LC-MS must confirm the target mass ( m/z [M+H]⁺ = 244.1). Finally, ¹H NMR will validate the structure via the disappearance of the phenolic –OH peak (~9.8 ppm) and the emergence of a distinct methylene bridge singlet (~5.2 ppm).

Mechanistic Pathway Visualization

Workflow for the Williamson ether synthesis of the target benzaldehyde derivative.

Role in Drug Development: Kinase Inhibition

In medicinal chemistry, 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is not an active pharmaceutical ingredient (API) itself, but rather a highly privileged precursor.

The Aldehyde as a Synthetic Handle: The formyl group serves as an excellent electrophilic center. It is frequently subjected to Knoevenagel condensations with oxindoles to generate potent dual FLT3/CDK2 kinase inhibitors[2]. It is also utilized in reductive aminations to build complex scaffolds like CHMFL-EGFR-202, an irreversible EGFR mutant kinase inhibitor[3].

The Pyridin-2-ylmethoxy Pharmacophore: Once incorporated into a larger drug scaffold, the pyridine nitrogen acts as a critical hydrogen-bond acceptor. In the ATP-binding pocket of kinases (such as FLT3 or EGFR), this nitrogen frequently engages the kinase hinge region, anchoring the inhibitor[2][3]. Simultaneously, the methoxy group provides a precise steric fit into adjacent hydrophobic sub-pockets, enhancing target selectivity and binding affinity.

Pharmacophoric interactions of derivatives within the kinase hinge region.

References

-

Soudi, A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Pharmaceuticals, 17(5), 659. Available at:[Link]

-

Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944–2961. Available at:[Link]

Sources

discovery and history of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Title: The Architecture of a Privileged Scaffold: Discovery, Synthesis, and Application of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Executive Summary & Historical Context

The evolution of modern medicinal chemistry has increasingly relied on Fragment-Based Drug Discovery (FBDD) to identify highly efficient, pre-functionalized building blocks. Registered in the late 2000s under CAS Number 1151539-21-7[1], 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde was not isolated as a standalone natural product, but rather rationally designed as a "privileged scaffold."

While its simpler structural cousins, such as 2-hydroxy-4-methoxybenzaldehyde, are naturally occurring metabolites found in medicinal plants like Decalepis hamiltonii[2], this specific synthetic derivative was engineered to meet the rigorous demands of targeted oncology. Today, it is primarily utilized as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), most notably in the development of highly selective kinase inhibitors for cancer therapy[3].

Chemical Architecture & Mechanistic Rationale

As an application scientist, evaluating a building block requires deconstructing its structural causality. The utility of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde stems from the synergistic function of its three primary pharmacophoric elements:

-

The Pyridine Ring (Hinge-Binding Motif): The pyridyl nitrogen acts as a classic hydrogen-bond acceptor. In the context of kinase inhibitors, this nitrogen is strategically positioned to interact with the NH of a backbone amide within the ATP-binding pocket's hinge region, anchoring the drug to the enzyme[3].

-

The Ether Linkage & Ortho-Methoxy Group (Conformational Control): The flexible -O-CH₂- ether linkage allows the pyridine ring to adopt the optimal vector for target engagement. Simultaneously, the methoxy group at the 2-position induces steric hindrance. This restricts the rotational freedom of the adjacent aldehyde (or its downstream amine derivatives), locking the molecule into a rigid, bioactive conformation that minimizes entropic penalty upon binding.

-

The Aldehyde Handle (Orthogonal Reactivity): The formyl group provides a highly reactive electrophilic center. It serves as an ideal handle for late-stage diversification via reductive amination, Knoevenagel condensations, or Wittig olefinations, allowing chemists to rapidly generate libraries of drug candidates.

Application in Oncology: Kinase Inhibition

The primary application of this scaffold is the synthesis of small-molecule kinase inhibitors[3]. By integrating this fragment, researchers can selectively target Receptor Tyrosine Kinases (RTKs) that are overexpressed in various malignancies.

Figure 1: Intervention of CAS 1151539-21-7 derived inhibitors in the RTK/MAPK signaling pathway.

Physicochemical Properties & Safety Data

To ensure reproducibility and safety in scale-up manufacturing, the quantitative parameters of the compound must be strictly monitored. The data below summarizes the core physicochemical and hazard profiles of the >98% purity standard[4].

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1151539-21-7 | Synsmart[1] |

| Molecular Formula | C₁₄H₁₃NO₃ | Moldb[4] |

| Molecular Weight | 243.26 g/mol | Fluorochem[5] |

| LogP | 1.958 | Fluorochem[5] |

| H-Bond Acceptors | 4 | Fluorochem[5] |

| Purity Standard | ≥ 98% | Moldb[4] |

Table 2: GHS Safety & Handling Profile

| Hazard Class | GHS Statement | Precautionary Protocol |

|---|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P301+P310: Call POISON CENTER if swallowed |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water |

| STOT (Single Exposure) | H335: May cause respiratory irritation | P271: Use only outdoors or well-ventilated area |

(Data sourced from Sigma-Aldrich[6] and Fluorochem[5])

Experimental Methodology: Self-Validating Synthetic Protocol

The synthesis of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde relies on a highly efficient Williamson ether synthesis. The following protocol is designed as a self-validating system, ensuring that each step contains an intrinsic quality control (QC) checkpoint.

Figure 2: Self-validating synthetic workflow for 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.

Step 1: Reagent Preparation & Solvation

-

Action: Dissolve 1.0 equivalent of 4-hydroxy-2-methoxybenzaldehyde and 1.1 equivalents of 2-(chloromethyl)pyridine hydrochloride in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Causality: DMF is a highly polar aprotic solvent. It excellently solvates the organic precursors and stabilizes the transition state of the subsequent Sₙ2 substitution, thereby accelerating the reaction kinetics. The argon atmosphere prevents oxidative degradation of the sensitive aldehyde group.

Step 2: Base-Mediated Deprotonation

-

Action: Add 3.0 equivalents of finely milled Potassium Carbonate (K₂CO₃).

-

Causality: K₂CO₃ serves a dual purpose. The first equivalent neutralizes the hydrochloride salt of the pyridine reagent. The second equivalent deprotonates the phenolic hydroxyl group to generate a highly nucleophilic phenoxide ion. The excess ensures complete deprotonation without being strong enough to trigger unwanted aldol condensations of the formyl group.

Step 3: Thermal Activation & In-Process QC

-

Action: Heat the reaction mixture to 80°C for 4 to 6 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the bulky phenoxide to overcome steric hindrance and execute a successful Sₙ2 displacement of the chloride leaving group.

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The disappearance of the lower-R_f phenolic starting material and the emergence of a new UV-active spot confirms successful target formation.

Step 4: Aqueous Workup & Partitioning

-

Action: Cool the mixture to room temperature, quench with ice-cold distilled water, and extract three times with Ethyl Acetate (EtOAc).

-

Causality: The aqueous quench dissolves inorganic byproducts (KCl, excess K₂CO₃) and residual DMF. EtOAc selectively partitions the target hydrophobic aldehyde into the organic phase.

Step 5: Purification & Final Validation

-

Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

-

Self-Validation: Confirm the product identity and purity (target ≥98%[4]) via LC-MS (expected [M+H]⁺ m/z = 244.26) and ¹H-NMR. A successful synthesis is definitively validated by the presence of the aldehyde proton at ~10.3 ppm and the characteristic ether methylene singlet at ~5.3 ppm.

References

- Synsmart Custom Synthesis:2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7). Synsmart.

- Fluorochem Product Catalog:2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (F605776). Fluorochem.

- MySkinRecipes Chemical Database:2-Methoxy-4-[(pyridin-2-yl)

- Moldb Chemical Information:1151539-21-7 | 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde. Moldb.

- Sigma-Aldrich Safety Data:2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | 1151539-21-7. Sigma-Aldrich.

- SciSpace Literature Review:2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace.

Sources

- 1. synsmart.in [synsmart.in]

- 2. scispace.com [scispace.com]

- 3. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde [myskinrecipes.com]

- 4. 1151539-21-7 | 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde - Moldb [moldb.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | 1151539-21-7 [sigmaaldrich.com]

In-Depth Spectroscopic Characterization of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Executive Summary

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 1151539-21-7)[1] is a highly functionalized aromatic building block frequently utilized in custom pharmaceutical synthesis, particularly in the development of kinase inhibitors[2]. The molecule’s architecture—a 1,2,4-trisubstituted benzaldehyde core appended with a 2-pyridyl ether linkage—presents a complex electronic environment[3]. For researchers and drug development professionals, rigorous spectroscopic characterization (NMR, IR, MS) is non-negotiable to verify regiochemistry and purity. This whitepaper provides a definitive, causality-driven guide to the spectroscopic profile of this compound, grounded in established spectrometric principles[4].

Molecular Architecture & Spectroscopic Rationale

-

Molecular Formula: C₁₄H₁₃NO₃

-

Molecular Weight: 243.26 g/mol [5]

-

Key Structural Features: An electron-withdrawing aldehyde (-CHO), an electron-donating methoxy group (-OCH₃), and a bulky, electron-donating pyridin-2-ylmethoxy ether linkage (-O-CH₂-Py).

The spectroscopic behavior of this molecule is dictated by the push-pull electronic effects across the benzene ring. The aldehyde group exerts a strong diamagnetic anisotropy and electron-withdrawing inductive effect, severely deshielding the ortho protons[6]. Conversely, the oxygen atoms at positions 2 and 4 donate electron density via resonance, shielding their respective ortho and para positions[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

In the ¹H NMR spectrum, the aldehyde proton is the most deshielded, appearing as a sharp singlet at ~10.30 ppm due to the anisotropic field of the carbonyl double bond[6]. On the pyridine ring, the proton adjacent to the electronegative nitrogen (Py-H6) experiences significant inductive deshielding, resonating at ~8.61 ppm[7].

The central benzene ring exhibits a classic 1,2,4-trisubstitution splitting pattern. The H6 proton is deshielded by the ortho-aldehyde group (~7.82 ppm), while H3 is highly shielded (~6.55 ppm) because it sits directly between two electron-donating oxygen atoms[4].

Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Coupling Mechanics |

|---|---|---|---|---|

| 10.30 | s | 1H | -CHO | Deshielded by carbonyl diamagnetic anisotropy |

| 8.61 | ddd | 1H | Py-H6 | Deshielded by adjacent electronegative N (J = 4.8, 1.6, 0.8 Hz) |

| 7.82 | d | 1H | Ar-H6 | Deshielded; ortho to -CHO (J = 8.6 Hz) |

| 7.74 | td | 1H | Py-H4 | Para to N (J = 7.7, 1.8 Hz) |

| 7.52 | d | 1H | Py-H3 | Ortho to ether linkage (J = 7.8 Hz) |

| 7.25 | ddd | 1H | Py-H5 | Meta to N (J = 7.5, 4.8, 1.2 Hz) |

| 6.62 | dd | 1H | Ar-H5 | Shielded by ortho -OR (J = 8.6, 2.2 Hz) |

| 6.55 | d | 1H | Ar-H3 | Highly shielded by two ortho -OR groups (J = 2.2 Hz) |

| 5.28 | s | 2H | -O-CH₂-Py | Deshielded by adjacent O and Pyridine ring |

| 3.91 | s | 3H | -OCH₃ | Typical aromatic methoxy shift |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

| Chemical Shift (ppm) | Type | Assignment | Chemical Shift (ppm) | Type | Assignment |

|---|---|---|---|---|---|

| 188.5 | C=O | Aldehyde carbonyl | 123.0 | CH | Py-C5 |

| 165.0 | C-O | Ar-C4 (ether attached) | 121.5 | CH | Py-C3 |

| 163.5 | C-O | Ar-C2 (methoxy attached) | 119.0 | C | Ar-C1 (quaternary) |

| 156.5 | C-N | Py-C2 (quaternary) | 106.5 | CH | Ar-C5 |

| 149.5 | CH | Py-C6 | 98.5 | CH | Ar-C3 |

| 137.0 | CH | Py-C4 | 70.5 | CH₂ | -O-CH₂-Py |

| 130.5 | CH | Ar-C6 | 55.8 | CH₃ | -OCH₃ |

Self-Validating Experimental Protocol (NMR)

-

Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

System Calibration: The protocol is self-validating through the use of internal TMS at 0.00 ppm, which explicitly calibrates the chemical shift scale. The residual CHCl₃ peak at 7.26 ppm acts as a secondary internal reference to confirm magnetic field stability.

-

Acquisition: Acquire ¹H spectra using 16 transients and a 30° pulse angle. For ¹³C, utilize a proton-decoupled sequence (e.g., WALTZ-16) with 1024 transients to ensure adequate signal-to-noise for quaternary carbons.

Self-validating experimental workflow for NMR acquisition and assignment.

Infrared (IR) Spectroscopy

Causality of Vibrational Modes

The IR spectrum is dominated by the conjugated carbonyl and ether linkages. An isolated aliphatic aldehyde typically absorbs at ~1715 cm⁻¹. However, conjugation with the aromatic ring lowers the force constant of the C=O bond, shifting the stretch to ~1675 cm⁻¹[4]. The asymmetric and symmetric stretches of the C-O-C ether bonds are highly diagnostic, appearing as strong, broad bands around 1260 and 1180 cm⁻¹[7].

Table 3: Key IR Vibrational Modes (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |

|---|---|---|---|

| 2940, 2845 | Weak | C-H stretch (sp³) | Methoxy and methylene C-H bonds |

| 2750 | Weak | C-H stretch (aldehyde) | Fermi resonance characteristic of -CHO |

| 1675 | Strong | C=O stretch | Conjugation lowers frequency from 1715 cm⁻¹ |

| 1595, 1575 | Medium | C=C stretch (aromatic) | Aromatic ring breathing modes |

| 1260, 1180 | Strong | C-O-C stretch | Asymmetric and symmetric ether stretches |

| 760 | Strong | C-H out-of-plane bend | Characteristic of 2-substituted pyridine |

Self-Validating Experimental Protocol (IR)

-

Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is cleaned with isopropanol and allowed to dry.

-

Background Subtraction: Acquire a background spectrum of the ambient atmosphere immediately prior to sample acquisition. This ensures that atmospheric H₂O and CO₂ are mathematically subtracted, providing a self-validating baseline.

-

Acquisition: Place 1-2 mg of the solid sample onto the crystal, apply uniform pressure via the anvil, and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Causality of Fragmentation

Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the pyridine nitrogen to yield the [M+H]⁺ ion at m/z 244.1. The dominant fragmentation pathway (MS/MS) is driven by the extreme stability of the resulting fragments. Heterolytic cleavage of the ether C-O bond yields the pyridin-2-ylmethyl cation (m/z 93.1). Because this cation is resonance-stabilized and contains an electronegative nitrogen capable of carrying the charge, it forms the base peak (100% abundance)[7].

Table 4: ESI-MS/MS Fragmentation Data

| m/z | Ion Type | Relative Abundance | Assignment / Origin |

|---|---|---|---|

| 244.1 | [M+H]⁺ | 15% | Protonated molecular ion |

| 152.1 | [M+H - C₆H₆N]⁺ | 30% | Protonated 4-hydroxy-2-methoxybenzaldehyde |

| 124.1 | [152.1 - CO]⁺ | 10% | Loss of carbon monoxide (28 Da) from phenol |

| 93.1 | [C₆H₆N]⁺ | 100% (Base Peak) | Pyridin-2-ylmethyl cation |

ESI-MS/MS fragmentation pathway for 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.

Self-Validating Experimental Protocol (MS)

-

Calibration: Infuse a known tuning mix (e.g., Agilent ESI-L) prior to the run. This provides exact mass calibration, ensuring the m/z 244.1 peak is assigned with <5 ppm mass error, validating the instrument's mass accuracy.

-

Acquisition: Dissolve the sample in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject into the LC-ESI-MS system operating in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

-

Collision-Induced Dissociation (CID): Isolate the m/z 244 precursor ion in the quadrupole and apply a collision energy of 20 eV using Argon gas to generate the MS/MS spectrum.

References

- Title: 2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7)

- Title: 2-Methoxy-4-(pyridin-2-ylmethoxy)

- Title: Spectral Database for Organic Compounds (SDBS)

- Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL

- Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL

- Title: Introduction to Spectroscopy, 5th Edition Source: Cengage URL

Sources

- 1. synsmart.in [synsmart.in]

- 2. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde [myskinrecipes.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. wiley.com [wiley.com]

- 5. 1151539-21-7 | 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde - Moldb [moldb.com]

- 6. Introduction to Spectroscopy - Donald L. Pavia, Gary M. Lampman, George S. Kriz, James A. Vyvyan - Google ブックス [books.google.co.jp]

- 7. vitalsource.com [vitalsource.com]

Methodological & Application

Synthesis of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde: An Application Note and Detailed Protocol

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthetic route is based on the robust and widely applicable Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance on reaction execution, purification, and characterization.

Introduction

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is a bi-functional organic molecule incorporating a benzaldehyde moiety and a pyridyl ether. This unique structural combination makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential applications in pharmaceuticals and functional materials. The aldehyde group can undergo a variety of chemical transformations, while the pyridyl ether motif is a common feature in many biologically active compounds.

The synthesis of this target molecule is efficiently achieved through the Williamson ether synthesis, a classic and reliable method for forming ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide is generated from 2-hydroxy-4-methoxybenzaldehyde, which then displaces the chloride from 2-(chloromethyl)pyridine.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General reaction scheme for the synthesis of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.

Experimental Protocol

This protocol details the synthesis of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 | 152.15 | >98% |

| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 164.03 | >97% |

| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | >99% |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | >99.8% |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |

| Hexane | 110-54-3 | 86.18 | ACS Grade |

| Deionized water | 7732-18-5 | 18.02 | - |

| Brine (saturated NaCl solution) | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and consumables

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Detailed Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10.0 mmol), anhydrous potassium carbonate (4.15 g, 30.0 mmol), and anhydrous N,N-dimethylformamide (DMF, 40 mL).

-

Addition of Electrophile: To the stirred suspension, add 2-(chloromethyl)pyridine hydrochloride (1.80 g, 11.0 mmol). Note: The use of the hydrochloride salt requires an additional equivalent of base to neutralize the HCl.

-

Reaction: Place the flask under an inert atmosphere (nitrogen or argon) and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water (150 mL) and stir for 15 minutes. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.[2] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Product Isolation: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde as a solid.

Characterization

The identity and purity of the synthesized 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde can be confirmed by standard analytical techniques.

-

Appearance: White to off-white solid.[3]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected signals include those for the aldehyde proton (~9.8 ppm), aromatic protons of both the benzaldehyde and pyridine rings, the methylene protons of the ether linkage (~5.2 ppm), and the methoxy protons (~3.9 ppm).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): Expected signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, the methylene carbon, and the methoxy carbon.

-

Mass Spectrometry (ESI-MS): Calculated for C₁₄H₁₃NO₃ [M+H]⁺: 244.0917; Found: 244.0919.

Safety and Handling Precautions

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

-

2-(Chloromethyl)pyridine hydrochloride: This compound is harmful if swallowed and causes severe skin burns and eye damage. Handle with extreme care and avoid inhalation of dust.[4][5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

-

Potassium Carbonate: Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[7][8] Avoid breathing dust.

-

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle in a well-ventilated area and avoid contact.

-

General Precautions: Always handle chemicals with care and follow standard laboratory safety procedures.[9]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Inactive reagents | Ensure that the 2-hydroxy-4-methoxybenzaldehyde is pure and the 2-(chloromethyl)pyridine hydrochloride has not degraded. Use anhydrous solvents and reagents. |

| Insufficient base | Ensure that at least two equivalents of potassium carbonate are used if starting with the hydrochloride salt of 2-(chloromethyl)pyridine. | |

| Low reaction temperature or insufficient time | Ensure the reaction is heated to the specified temperature and monitor the reaction to completion by TLC. | |

| Formation of byproducts | Side reactions | The Williamson ether synthesis can have competing elimination reactions, although this is less likely with a primary halide. Ensure the reaction temperature does not significantly exceed the recommended range. |

| Difficult purification | Co-elution of impurities | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde via the Williamson ether synthesis. The procedure is robust and can be readily implemented in a standard organic chemistry laboratory. The information on characterization, safety, and troubleshooting will aid researchers in successfully preparing this valuable synthetic intermediate.

References

- Tokyo Chemical Industry. (2025, April 30). SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride.

- National Oceanic and Atmospheric Administration. (n.d.). 2-(chloromethyl)pyridine hydrochloride. CAMEO Chemicals.

- Potassium carbonate mediated one-pot synthesis and antimicrobial activities of 2-alkoxy-4-( aryl )-5 H-indeno [ 1 , 2-b ] pyridine-3-carbonitriles. (2014). Medicinal Chemistry Research.

- ChemicalBook. (2025, July 19). 2-(Chloromethyl)pyridine - Safety Data Sheet.

- National Oceanic and Atmospheric Administration. (n.d.). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. CAMEO Chemicals.

- Capot Chemical. (2010, December 19). MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride.

- Supporting Information. (n.d.). Royal Society of Chemistry.

- The Williamson Ether Synthesis. (n.d.).

- Potassium carbonate mediated one-pot synthesis and antimicrobial activities of 2-alkoxy-4-(aryl)-5H-indeno[1,2-b]pyridine-3-carbonitriles. (n.d.).

- Synquest Labs. (n.d.). Potassium carbonate.

- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.

- (2025, August 7). Potassium carbonate mediated one-pot synthesis and antimicrobial activities of 2-alkoxy-4-(aryl)-5H-indeno[1,2- b]pyridine-3-carbonitriles.

- Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.

- Khan Academy. (n.d.). Williamson ether synthesis.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).

- Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Aryl

- Process for the synthesis of aryl alkyl monoethers. (2026, March 3).

- ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR spectrum.

- ChemicalBook. (2025, July 16). 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7.

- Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate.

- Synsmart. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7).

- Di-Corp. (n.d.). safety data sheet potassium carbonate.

- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.

- Redox. (2025, September 23). Safety Data Sheet Potassium Carbonate.

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). PMC.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.

- Benchchem. (n.d.). An In-depth Technical Guide on the 13C NMR Spectral Data of 4-(pyridin-2-yl)benzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.

- m-METHOXYBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR [m.chemicalbook.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. di-corp.com [di-corp.com]

- 8. redox.com [redox.com]

- 9. synquestlabs.com [synquestlabs.com]

Application Note: 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary